molecular formula C13H12N2O2 B14930160 (2E)-1-(2-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

(2E)-1-(2-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

Katalognummer: B14930160
Molekulargewicht: 228.25 g/mol
InChI-Schlüssel: ZEYYYHXXOSNJTE-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(2-HYDROXYPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-HYDROXYPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

For industrial-scale production, the same Claisen-Schmidt condensation can be employed, but with optimized conditions to increase yield and purity. This may involve the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-(2-HYDROXYPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 2-hydroxyphenyl-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one.

    Reduction: Formation of 1-(2-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propanol.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of (E)-1-(2-HYDROXYPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE depends on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its biological effects. The hydroxyl and carbonyl groups play crucial roles in its reactivity and interactions with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Chalcone: The parent compound with a similar structure but without the pyrazole ring.

    Flavonoids: A class of compounds with a similar backbone but with additional oxygen-containing functional groups.

    Curcumin: A natural compound with a similar structure and known for its anti-inflammatory and antioxidant properties.

Uniqueness

(E)-1-(2-HYDROXYPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is unique due to the presence of the pyrazole ring, which can impart different biological activities and chemical reactivity compared to other chalcones and related compounds.

Eigenschaften

Molekularformel

C13H12N2O2

Molekulargewicht

228.25 g/mol

IUPAC-Name

(E)-1-(2-hydroxyphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C13H12N2O2/c1-15-9-10(8-14-15)6-7-13(17)11-4-2-3-5-12(11)16/h2-9,16H,1H3/b7-6+

InChI-Schlüssel

ZEYYYHXXOSNJTE-VOTSOKGWSA-N

Isomerische SMILES

CN1C=C(C=N1)/C=C/C(=O)C2=CC=CC=C2O

Kanonische SMILES

CN1C=C(C=N1)C=CC(=O)C2=CC=CC=C2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.